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Application Notes & Protocols for Researchers, Scientists, and Drug Development

Professionals

The odr-1 gene in Caenorhabditis elegans encodes a receptor-type guanylyl cyclase that plays

a pivotal role in chemosensation. As a key component of the olfactory signaling pathway, ODR-

1 is essential for responses to a variety of volatile odorants sensed by the AWC and AWB

sensory neurons. Understanding the regulation of odr-1 expression is crucial for dissecting the

molecular mechanisms of olfaction, sensory neuron development, and behavioral plasticity.

These application notes provide a comprehensive guide with detailed protocols for

investigating odr-1 gene expression in C. elegans.

Visualizing odr-1 Expression with Reporter Genes
Promoter-reporter fusion constructs are a powerful tool for visualizing the spatial and temporal

expression patterns of a gene. By fusing the odr-1 promoter to a fluorescent protein like GFP or

RFP, researchers can directly observe which cells express odr-1 and at what developmental

stage.

Experimental Protocol: Generating an odr-1 Promoter-
GFP Fusion Reporter
This protocol outlines the steps to create a transgenic C. elegans strain expressing GFP under

the control of the odr-1 promoter.
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1. Promoter Amplification:

Amplify the promoter region of odr-1 from C. elegans (N2 strain) genomic DNA using PCR. A

~2.4 kb region upstream of the odr-1 start codon has been shown to drive expression in the

AWB and AWC neurons.

Forward Primer: 5'-[Restriction Site 1]-[Specific sequence for odr-1 promoter]-3'

Reverse Primer: 5'-[Restriction Site 2]-[Specific sequence for odr-1 promoter]-3'

Note: Incorporate unique restriction sites (e.g., SphI and BamHI) into the primers for

subsequent cloning.

2. Plasmid Construction:

Clone the amplified odr-1 promoter fragment into a C. elegans expression vector containing

a GFP coding sequence and a 3' UTR from a ubiquitously expressed gene like unc-54. A

common choice is the pPD95.75 vector.

Digest both the PCR product and the pPD95.75 vector with the chosen restriction enzymes.

Ligate the digested promoter fragment into the linearized vector.

Transform the ligation product into competent E. coli and select for antibiotic resistance.

Isolate plasmid DNA from positive clones and verify the insert by sequencing.

3. Microinjection and Generation of Transgenic Animals:

Prepare an injection mix containing the odr-1p::GFP plasmid (1-30 ng/µl) and a co-injection

marker (e.g., pRF4 with a dominant rol-6 mutation at 30 ng/µl) in sterile water or TE buffer.[1]

The total DNA concentration should be around 100 ng/µl, using a filler plasmid like

pBluescript if necessary.[1]

Inject the DNA mixture into the distal gonad syncytium of young adult N2 hermaphrodites.[1]

[2]

Single the injected worms onto individual NGM plates seeded with OP50 E. coli.
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Screen the F1 progeny for the co-injection marker phenotype (e.g., "roller" phenotype for

pRF4).

Mount the marker-positive F1 animals on an agar pad and examine for GFP expression in

the head neurons using a fluorescence microscope.

Establish stable transgenic lines from the progeny of GFP-positive animals.

Expected Results: GFP expression should be observable in the cell bodies, axons, and cilia of

the AWB and AWC sensory neurons in the head of the worm. A pre-existing reporter strain,

oyIs44 [odr-1::RFP + lin-15(+)], shows bright RFP expression in AWB and AWC, which can

serve as a reference.[3]

Quantifying odr-1 mRNA Levels with qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method for measuring the

abundance of specific mRNA transcripts. This technique is ideal for determining how odr-1

expression levels change in response to genetic mutations, environmental stimuli, or drug

treatments.

Experimental Protocol: Quantitative RT-PCR of odr-1
1. RNA Extraction:

Synchronize a population of C. elegans at the desired developmental stage.

Collect the worms and wash them with M9 buffer to remove bacteria.

Homogenize the worm pellet in TRIzol reagent or a similar RNA extraction solution.

Extract total RNA following the manufacturer's protocol.

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

running an aliquot on an agarose gel.

2. cDNA Synthesis:
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Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme

(e.g., SuperScript III) and oligo(dT) or random primers.

3. Quantitative PCR:

Design primers specific to the odr-1 transcript. Primers should ideally span an exon-exon

junction to avoid amplification of any residual genomic DNA.

Forward Primer Example: 5'-gcaggagctcacatcggtta-3'

Reverse Primer Example: 5'-ttggaatcacatcctgcatga-3'

Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a

template, and the odr-1-specific primers.

Include a no-template control and a no-reverse-transcriptase control.

Run the qPCR on a real-time PCR machine.

Use the 2-ΔΔCt method to calculate the relative expression of odr-1, normalizing to a stable

reference gene (e.g., act-1, cdc-42).

Data Presentation: odr-1 Expression Analysis
The following table provides a template for presenting quantitative data on odr-1 expression

under different experimental conditions.

Condition Target Gene
Normalized
Expression
(Fold Change)

Standard
Deviation

p-value

Wild-Type

(Control)
odr-1 1.0 0.15 -

Mutant x odr-1
User-defined

value

User-defined

value

User-defined

value

Drug Treatment

Y
odr-1

User-defined

value

User-defined

value

User-defined

value

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Localizing odr-1 mRNA with Whole-Mount in situ
Hybridization
Whole-mount in situ hybridization (WISH) allows for the direct visualization of mRNA transcripts

within the intact animal, providing high-resolution spatial information about gene expression.

Experimental Protocol: Whole-Mount in situ
Hybridization for odr-1
1. Probe Synthesis:

Generate a DNA template for the odr-1 antisense probe by PCR, incorporating a T7 RNA

polymerase promoter sequence into the reverse primer.

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from the PCR template using

T7 RNA polymerase and DIG-labeled UTPs.

Purify the labeled probe.

2. Worm Preparation and Fixation:

Harvest a mixed-stage population of N2 worms.

Fix the worms in 4% paraformaldehyde.

Permeabilize the worms by freeze-cracking and treatment with acetone.

3. Hybridization:

Pre-hybridize the fixed worms in hybridization buffer.

Hybridize the worms with the DIG-labeled odr-1 probe overnight at 48°C.

4. Washing and Detection:

Wash the worms extensively to remove the unbound probe.

Incubate the worms with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
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Wash to remove the unbound antibody.

Detect the probe using a colorimetric reaction with NBT/BCIP, which will produce a purple

precipitate where the odr-1 mRNA is located.

5. Imaging:

Mount the stained worms on a slide and visualize them using a compound microscope with

DIC optics.

Signaling Pathways and Experimental Workflows
ODR-1 Signaling Pathway
The ODR-1 protein is a central component of the olfactory signal transduction cascade in AWC

neurons. Upon binding of an odorant to a specific G-protein coupled receptor (GPCR), a

signaling cascade is initiated that leads to the activation of ODR-1. ODR-1 then catalyzes the

production of cyclic GMP (cGMP). This second messenger, cGMP, directly gates the TAX-

2/TAX-4 cyclic nucleotide-gated ion channel, leading to membrane depolarization and neuronal

signaling.

Odorant Odorant Receptor
(GPCR)

binds ODR-1
(Guanylyl Cyclase)

activates cGMPproduces TAX-2/TAX-4
Channel

gates Neuron
Depolarization

leads to
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ODR-1 olfactory signaling pathway in C. elegans.

Experimental Workflow for odr-1 Expression Analysis
The following diagram illustrates the overall workflow for studying odr-1 gene expression, from

initial experimental design to final data analysis.
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Workflow for studying odr-1 gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Illuminating Olfaction: A Guide to Studying odr-1 Gene
Expression in C. elegans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577235#how-to-study-odr-1-gene-expression-in-c-
elegans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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